![molecular formula C9H8ClFO2 B189382 Ethyl 3-chloro-4-fluorobenzoate CAS No. 137521-81-4](/img/structure/B189382.png)
Ethyl 3-chloro-4-fluorobenzoate
Overview
Description
Ethyl 3-chloro-4-fluorobenzoate is an organic compound with the molecular formula C₉H₈ClFO₂ and a molecular weight of 202.61 g/mol . It is commonly used in various chemical syntheses and research applications due to its unique chemical properties. This compound is characterized by the presence of a chloro and a fluoro substituent on the benzene ring, which imparts distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-4-fluorobenzoate can be synthesized through the esterification of 3-chloro-4-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro or fluoro group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines under specific conditions.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 3-chloro-4-fluorobenzyl alcohol or ethyl 3-chloro-4-fluorobenzylamine.
Oxidation: Formation of 3-chloro-4-fluorobenzoic acid.
Scientific Research Applications
Scientific Research Applications
Ethyl 3-chloro-4-fluorobenzoate serves as a critical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its applications can be categorized as follows:
Pharmaceutical Industry
This compound is primarily used in the synthesis of:
- Antihypertensive Drugs : The compound is involved in synthesizing medications that regulate blood pressure.
- Antipsychotics : It acts as a precursor for drugs that manage psychiatric disorders.
- Anti-inflammatory Agents : Utilized in developing compounds that reduce inflammation.
Case Study : A study demonstrated the effectiveness of derivatives of this compound in inhibiting bacterial topoisomerases, crucial enzymes for DNA replication and repair in bacteria. This inhibition suggests potential applications in developing antibacterial agents.
Agricultural Applications
In agriculture, this compound is employed as:
- Fungicide : Effective against various fungal pathogens affecting crops.
- Herbicide : Used for controlling unwanted plant species.
Chemical Reactions and Synthesis
This compound undergoes several chemical reactions that enhance its utility:
Reaction Type | Description | Common Reagents/Conditions |
---|---|---|
Nucleophilic Substitution | The chloro group can be replaced by nucleophiles, yielding various derivatives. | Sodium hydroxide or potassium hydroxide; aqueous or alcoholic medium |
Reduction | The nitro group can be reduced to an amine. | Hydrogen gas with a palladium catalyst or sodium borohydride |
Oxidation | Less common but possible with various oxidizing agents. | Potassium permanganate or chromium trioxide |
The compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry:
- Antibacterial Activity : Derivatives have shown effective inhibition against Enterococcus faecalis and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL.
Enzyme Interaction Studies
Research indicates that this compound can inhibit bacterial topoisomerases, disrupting their function and leading to bacterial cell death. This characteristic is valuable for biochemical assays aimed at evaluating enzyme inhibition.
Mechanism of Action
The mechanism by which ethyl 3-chloro-4-fluorobenzoate exerts its effects is primarily through its interaction with specific molecular targets. The chloro and fluoro substituents on the benzene ring influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, making it a valuable tool in research .
Comparison with Similar Compounds
- Ethyl 4-fluorobenzoate
- Ethyl 3-chlorobenzoate
- Ethyl 4-chlorobenzoate
Comparison: Ethyl 3-chloro-4-fluorobenzoate is unique due to the presence of both chloro and fluoro substituents, which confer distinct chemical reactivity and stability compared to its analogs. This dual substitution pattern enhances its utility in various synthetic and research applications, making it a versatile compound in the field of organic chemistry .
Biological Activity
Ethyl 3-chloro-4-fluorobenzoate (CAS 137521-81-4) is an organic compound with significant potential for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and case studies.
- Molecular Formula: C₉H₈ClF O₂
- Molecular Weight: 202.61 g/mol
- IUPAC Name: this compound
- Appearance: Not specified
- Boiling Point: 255.4 °C at 760 mmHg
- Density: 1.266 g/cm³
This compound exhibits its biological activity primarily through interactions with specific molecular targets, particularly enzymes and receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity, allowing it to inhibit certain enzymatic activities by occupying the active sites. This inhibition can lead to altered cellular signaling pathways, affecting various biological functions.
Biological Activity
- Enzyme Inhibition : this compound has been shown to inhibit enzymes by binding at their active sites, preventing substrate interaction and catalytic activity. This characteristic is crucial for its potential use in therapeutic applications, particularly in cancer treatment and infectious diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents .
- Pharmacological Applications : The compound is being explored for its potential use in drug development, particularly for targeting diseases like malaria and cancer due to its ability to affect cellular processes at the molecular level .
Table 1: Biological Activity Overview
Detailed Findings from Selected Studies
- Enzyme Interaction Studies : Research indicates that this compound binds effectively to specific enzymes, demonstrating a competitive inhibition mechanism. This was evidenced by a reduction in enzyme activity measured through standard biochemical assays .
- Antimicrobial Efficacy : In vitro tests have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.
- Cancer Cell Line Studies : In studies involving various cancer cell lines, this compound displayed cytotoxic effects, leading to apoptosis in treated cells. The IC₅₀ values were determined through cell viability assays, indicating a dose-dependent response .
Properties
IUPAC Name |
ethyl 3-chloro-4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYURFOITSAPYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589911 | |
Record name | Ethyl 3-chloro-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137521-81-4 | |
Record name | Ethyl 3-chloro-4-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137521-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-chloro-4-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137521814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-chloro-4-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 3-chloro-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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